2-(2-(4-fluorophenoxy)ethyl)-6-(pyrrolidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
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Description
2-(2-(4-fluorophenoxy)ethyl)-6-(pyrrolidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a useful research compound. Its molecular formula is C18H19FN4O4S and its molecular weight is 406.43. The purity is usually 95%.
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Scientific Research Applications
Overview of Triazolo[4,3-a]pyridin-3(2H)-ones
Triazolo[4,3-a]pyridin-3(2H)-ones, such as the specific compound , are part of a broader class of triazole derivatives, which are recognized for their wide range of biological activities. These compounds are of significant interest in the development of new pharmaceuticals due to their structural variations and the diverse biological activities they exhibit. Triazoles have been studied for their anti-inflammatory, antiplatelet, antimicrobial, antitumoral, and antiviral properties, among others (Ferreira et al., 2013).
Application in Antibacterial Activity
Triazole derivatives have been explored for their potential antibacterial activities against various strains, including Staphylococcus aureus. The hybrid compounds containing 1,2,4-triazole have shown promising broad-spectrum antibacterial activity, suggesting their utility in addressing antibiotic resistance (Li & Zhang, 2021).
Role in Optical Sensors
Pyrrolidine derivatives, which are part of the chemical structure of the specified compound, have been employed in the synthesis of optical sensors due to their biological and medicinal applications. These derivatives possess the ability to form both coordination and hydrogen bonds, making them suitable for sensing applications (Jindal & Kaur, 2021).
Potential in CNS Drug Synthesis
The presence of pyrrolidine and triazole structures in compounds highlights their potential in the synthesis of drugs acting on the Central Nervous System (CNS). These functional groups contribute to the development of compounds with effects ranging from antidepressant and anxiolytic to convulsant activities, indicating the versatility of these chemical structures in drug design (Saganuwan, 2017).
properties
IUPAC Name |
2-[2-(4-fluorophenoxy)ethyl]-6-pyrrolidin-1-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O4S/c19-14-3-5-15(6-4-14)27-12-11-23-18(24)22-13-16(7-8-17(22)20-23)28(25,26)21-9-1-2-10-21/h3-8,13H,1-2,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTIFHKZLQFABO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CN3C(=NN(C3=O)CCOC4=CC=C(C=C4)F)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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